LogP vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 4-position in 4-fluoro-2,6-dimethoxybenzaldehyde (XLogP3-AA = 1.4) results in a calculated increase in lipophilicity compared to its non-fluorinated parent, 2,6-dimethoxybenzaldehyde (XLogP3-AA = 1.2) [1][2]. This difference, although modest, reflects the impact of fluorine substitution on the compound's distribution coefficient, a key parameter in medicinal chemistry for optimizing membrane permeability and pharmacokinetic properties.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (computed) |
| Comparator Or Baseline | 2,6-Dimethoxybenzaldehyde (PubChem CID 71113), XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP = +0.2 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) |
Why This Matters
This difference guides medicinal chemists in selecting the fluorinated analog when higher lipophilicity is desired for improved membrane penetration or altered distribution in a biological system.
- [1] PubChem. (2025). 4-Fluoro-2,6-dimethoxybenzaldehyde. Computed Properties. XLogP3-AA. View Source
- [2] PubChem. (2025). 2,6-Dimethoxybenzaldehyde. Computed Properties. XLogP3-AA. View Source
